molecular formula C12H11F3N2 B8773208 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile

3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile

Cat. No. B8773208
M. Wt: 240.22 g/mol
InChI Key: BGTHQANSTMIOOQ-UHFFFAOYSA-N
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Patent
US09416132B2

Procedure details

To a mixture of 3-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acrylonitrile (2.93 g, 12.20 mmol) in ethanol (35 ml) was added hydrazine hydrate (3.80 ml, 122 mmol) and acetic acid (6.98 ml, 122 mmol). Upon to reflux; a solution formed. After 5 hours, 0.25 mL of hydrazine hydrate was added and the reaction refluxed an additional 15 hours. The volatiles were removed in vacuo, and the residue partitioned between EtOAc and water. After extracting three times with EtOAc, the combined organics were washed twice with saturated aqueous NaHCO3, dried over Na2SO4, and concentrated in vacuo to cleanly give 4-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (2.7 g, 97% yield) as a light yellow oil.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
6.98 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1)[C:5]#[N:6].O.[NH2:19]N.C(O)(=O)C>C(O)C>[F:14][C:13]([F:16])([F:15])[C:9]1[CH:8]=[C:7]([C:4]2[CH:3]=[N:2][NH:6][C:5]=2[NH2:19])[CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
CN(C=C(C#N)C1=CC(=CC=C1)C(F)(F)F)C
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6.98 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon to reflux
CUSTOM
Type
CUSTOM
Details
a solution formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed an additional 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
After extracting three times with EtOAc
WASH
Type
WASH
Details
the combined organics were washed twice with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=1C=NNC1N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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